An In-depth Technical Guide to (3-chloro-4-fluorophenyl)-cyclobutylmethanone: Synthesis, Structure, and Applications in Drug Discovery
An In-depth Technical Guide to (3-chloro-4-fluorophenyl)-cyclobutylmethanone: Synthesis, Structure, and Applications in Drug Discovery
Introduction: The Strategic Value of Substituted Aryl Cyclobutyl Ketones
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is paramount. Aryl ketones serve as fundamental building blocks in the synthesis of a vast array of therapeutic agents. However, the introduction of unique, non-classical bioisosteres is a key strategy to overcome challenges in drug development such as metabolic instability, poor solubility, and off-target effects.
The cyclobutyl moiety has emerged as a particularly valuable substituent.[1] Its rigid, three-dimensional, and puckered structure provides a distinct conformational profile compared to more traditional, planar aromatic rings or flexible alkyl chains.[2][3] Incorporating a cyclobutyl ring can improve metabolic stability, modulate lipophilicity, and provide novel vectors for exploring chemical space, ultimately enhancing binding affinity and selectivity for biological targets.[4]
This guide provides a comprehensive technical overview of (3-chloro-4-fluorophenyl)-cyclobutylmethanone , a compound that marries the electronically-tuned 3-chloro-4-fluorophenyl group with the advantageous cyclobutyl motif. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, a robust synthesis protocol, and its potential as a high-value intermediate in the design of next-generation therapeutics.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its identity and properties. (3-chloro-4-fluorophenyl)-cyclobutylmethanone is registered under CAS Number 898790-88-0.[5] Its key identifiers and computed physicochemical properties are summarized in the table below, providing a snapshot of its molecular characteristics relevant to synthetic chemistry and early-stage drug design.
| Property | Value | Source |
| IUPAC Name | (3-chloro-4-fluorophenyl)-cyclobutylmethanone | PubChem[5] |
| CAS Number | 898790-88-0 | PubChem[5] |
| Molecular Formula | C₁₁H₁₀ClFO | PubChem[5] |
| Molecular Weight | 212.65 g/mol | PubChem[5] |
| Canonical SMILES | C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Cl | PubChem[5] |
| XLogP3 | 3.4 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 1 (Oxygen) | PubChem[5] |
| Rotatable Bond Count | 2 | PubChem[5] |
Chemical Structure and Spectroscopic Profile
The precise arrangement of atoms dictates the molecule's reactivity and its potential for biological interactions. The structure combines a cyclobutanecarbonyl group with a 1,2,4-trisubstituted benzene ring.
Caption: 2D Structure of (3-chloro-4-fluorophenyl)-cyclobutylmethanone.
Expected Spectroscopic Characteristics
For a researcher synthesizing this compound, confirmation of its structure is critical. While experimental data is definitive, the expected spectroscopic signatures can be predicted based on its structure:
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¹H NMR: The spectrum would show complex multiplets for the cyclobutyl protons. The aromatic region would display three distinct signals corresponding to the protons on the substituted phenyl ring, with coupling patterns dictated by their ortho, meta, and para relationships to each other and to the fluorine atom.
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¹³C NMR: The spectrum would feature a characteristic signal for the ketone carbonyl carbon at a downfield shift (typically >190 ppm). Signals for the aromatic carbons would appear in the 110-165 ppm range, with their chemical shifts influenced by the electron-withdrawing halogen substituents. The aliphatic carbons of the cyclobutyl ring would appear at upfield shifts.
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FT-IR Spectroscopy: A strong, sharp absorption band characteristic of a conjugated ketone C=O stretch would be prominent, typically in the range of 1670-1690 cm⁻¹. C-F and C-Cl stretching vibrations would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be observed due to the natural isotopic abundance of ³⁷Cl, confirming the presence of a single chlorine atom.
Synthesis Methodology: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation
The most direct and industrially scalable method for synthesizing aryl ketones is the Friedel-Crafts acylation.[6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, mediated by a strong Lewis acid catalyst like aluminum trichloride (AlCl₃).[7]
The causality for selecting this pathway is clear: it provides a convergent and high-yielding route from readily available starting materials, 1-chloro-2-fluorobenzene and cyclobutanecarbonyl chloride. The Lewis acid catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring to form the desired C-C bond.[8]
Caption: Proposed synthesis via Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is a self-validating system. Progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity should be confirmed by the spectroscopic methods outlined previously.
Materials and Reagents:
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1-chloro-2-fluorobenzene (1.0 eq)
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Cyclobutanecarbonyl chloride (1.1 eq)
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Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (1M HCl)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq). Suspend the AlCl₃ in anhydrous DCM (approx. 3 mL per mmol of starting arene).
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Catalyst Activation: Cool the suspension to 0°C in an ice bath.
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Reagent Addition: In a separate flask, dissolve 1-chloro-2-fluorobenzene (1.0 eq) and cyclobutanecarbonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
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Causality: The slow, cold addition is crucial to control the exothermic reaction and prevent side reactions. The product ketone can complex with AlCl₃, necessitating a stoichiometric amount of the catalyst.[6]
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-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC.
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Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. This hydrolyzes the aluminum complexes and quenches the reaction.
-
Safety Note: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (3-chloro-4-fluorophenyl)-cyclobutylmethanone.
Relevance and Applications in Drug Development
(3-chloro-4-fluorophenyl)-cyclobutylmethanone is not merely a chemical curiosity; it is a strategic building block for creating sophisticated drug candidates.
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Scaffold for Bioactive Molecules: The ketone functionality is a versatile handle for further chemical transformations. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in a variety of condensation reactions to build more complex molecular architectures.
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Modulation of Pharmacokinetic Properties: The 3-chloro-4-fluorophenyl group is a common motif in pharmaceuticals. The halogens can modulate the molecule's pKa, lipophilicity, and metabolic stability (by blocking sites of oxidation). The fluorine atom, in particular, can form favorable hydrogen bonds or other electrostatic interactions with target proteins.
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Aryl Isostere and 3D Conformation: The cyclobutyl group serves as a bioisostere for a phenyl ring or a tert-butyl group, offering a more three-dimensional and less planar structure. This "escape from flatland" is a recognized strategy for improving drug-like properties.[9] Specifically, 1,3-disubstituted cyclobutanes can act as conformationally restricted linkers, a feature found in several clinical candidates, including the histamine H₃ antagonist PF-03654746.[3] This highlights the immense value of the cyclobutane motif in modern drug design.
Conclusion
(3-chloro-4-fluorophenyl)-cyclobutylmethanone represents a confluence of desirable features for drug discovery and development. Its synthesis is achievable through the robust and scalable Friedel-Crafts acylation. Its structure contains both a metabolically robust, electronically-tuned aromatic ring and a conformationally rigid cyclobutyl group known to confer favorable pharmacological properties. For researchers and scientists, this compound is a valuable intermediate, offering a gateway to novel chemical entities with the potential for enhanced efficacy, selectivity, and improved pharmacokinetic profiles.
References
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PubChem. (3-chloro-4-fluorophenyl)-cyclobutylmethanone. National Center for Biotechnology Information. [Link]
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Wuitschik, G., et al. (2010). The Role of Cyclobutane Rings in Medicinal Chemistry. Angewandte Chemie International Edition, 49(26), 4516-4528. Available at: ResearchGate. [Link]
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Dow, R. L., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 61(33), e202205513. Available at: National Institutes of Health. [Link]
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Stepan, A. F., et al. (2012). The impact of cyclobutanes in drug discovery. Chemistry - A European Journal, 18(13), 3845-3855. Available at: ResearchGate. [Link]
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PubChem. (3-chloro-4-methylphenyl)-cyclobutylmethanone. National Center for Biotechnology Information. [Link]
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at: ResearchGate. [Link]
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Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. Available at: PubMed. [Link]
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Wikipedia. (2023). Friedel–Crafts reaction. [Link]
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Ashenhurst, J. (2018). Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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